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molecular formula C12H17NO B8749524 Hexanilide CAS No. 621-15-8

Hexanilide

Cat. No. B8749524
M. Wt: 191.27 g/mol
InChI Key: JBTCHCWUNMZNEO-UHFFFAOYSA-N
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Patent
US04060491

Procedure details

One hundred grams of I, 4-n-butylaniline, were stirred with 500 grams H2O and 410 grams acetic anhydride added all at once. The temperature rose spontaneously to 45° C. and was raised briefly to 85° C, to bring all the solids into solution. Slow cooling, filtration, and overnight air drying gave 117.4 grams (92%) white plates of II, 4-butylacetanilide, mp 104°-105° C. (lit.1, mp 107° C). This 117.4 grams II were stirred with 486 grams acetic anhydride and 284 ml. 71% HNO3 added at such a rate that, after a brief induction period and with ice cooling, the temperature was kept at 30°-35° C. The reaction mixture was stirred 30 minutes at 5° C, then 300 grams ice, followed by 600 ml. H2O were added and the yellow solid filtered, washed copiously with H2O, and air dried to give 129.9 grams (90%) bright yellow III, 4-butyl-2-nitroacetanilide, mp 71°-73° C (lit.1, mp 76° C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
410 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)CCC.C(O[C:16](=[O:18])[CH3:17])(=O)C>O>[CH3:11][CH2:5][CH2:6][CH2:7][CH2:17][C:16]([NH:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:11][CH:10]=1)=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(N)C=C1
Name
Quantity
410 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
500 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added all at once
CUSTOM
Type
CUSTOM
Details
rose spontaneously to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
Slow cooling
FILTRATION
Type
FILTRATION
Details
filtration, and overnight air
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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